molecular formula C14H11Cl2NO B11181181 N-benzyl-2,6-dichlorobenzamide CAS No. 394223-88-2

N-benzyl-2,6-dichlorobenzamide

Cat. No.: B11181181
CAS No.: 394223-88-2
M. Wt: 280.1 g/mol
InChI Key: JENWZSPUNSRLGA-UHFFFAOYSA-N
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Description

N-benzyl-2,6-dichlorobenzamide is an organic compound with the molecular formula C14H11Cl2NO It is a derivative of benzamide, where the benzyl group is attached to the nitrogen atom, and two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,6-dichlorobenzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,6-dichlorobenzoyl chloride+benzylamineThis compound+HCl\text{2,6-dichlorobenzoyl chloride} + \text{benzylamine} \rightarrow \text{this compound} + \text{HCl} 2,6-dichlorobenzoyl chloride+benzylamine→this compound+HCl

The reaction is usually performed in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,6-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as N-benzyl-2-chloro-6-methoxybenzamide.

    Reduction: N-benzyl-2,6-dichloroaniline.

    Oxidation: N-benzyl-2,6-dichlorobenzoic acid.

Scientific Research Applications

N-benzyl-2,6-dichlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-benzyl-2,6-dichlorobenzamide exerts its effects depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific molecular targets and pathways involved vary based on the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2,4-dichlorobenzamide: Similar structure but with chlorine atoms at the 2 and 4 positions.

    N-benzyl-3,5-dichlorobenzamide: Chlorine atoms at the 3 and 5 positions.

    N-benzyl-2,6-difluorobenzamide: Fluorine atoms instead of chlorine at the 2 and 6 positions.

Uniqueness

N-benzyl-2,6-dichlorobenzamide is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with biological targets. This positioning can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

CAS No.

394223-88-2

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

N-benzyl-2,6-dichlorobenzamide

InChI

InChI=1S/C14H11Cl2NO/c15-11-7-4-8-12(16)13(11)14(18)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)

InChI Key

JENWZSPUNSRLGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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